ZG-10

Description

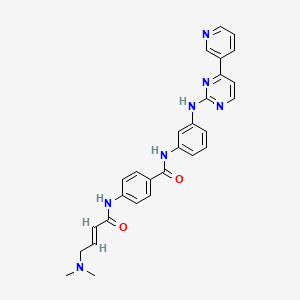

Structure

3D Structure

Properties

Molecular Formula |

C28H27N7O2 |

|---|---|

Molecular Weight |

493.6 g/mol |

IUPAC Name |

4-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-N-[3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide |

InChI |

InChI=1S/C28H27N7O2/c1-35(2)17-5-9-26(36)31-22-12-10-20(11-13-22)27(37)32-23-7-3-8-24(18-23)33-28-30-16-14-25(34-28)21-6-4-15-29-19-21/h3-16,18-19H,17H2,1-2H3,(H,31,36)(H,32,37)(H,30,33,34)/b9-5+ |

InChI Key |

VZEONOGFXYTZGT-WEVVVXLNSA-N |

SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |

Isomeric SMILES |

CN(C)C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |

Canonical SMILES |

CN(C)CC=CC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=NC=CC(=N3)C4=CN=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

ZG-10 (JNK-IN-2): A Technical Guide to its Mechanism of Action as a Covalent JNK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of ZG-10, also known as JNK-IN-2, a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). This document consolidates key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.

Core Mechanism of Action

This compound is an irreversible inhibitor of the JNK family of kinases (JNK1, JNK2, and JNK3)[1][2][3]. Its mechanism of action is based on the formation of a covalent bond with a conserved cysteine residue located in the ATP-binding site of the JNK enzymes[1][4]. This covalent modification leads to the irreversible inactivation of the kinase, thereby blocking its downstream signaling activities.

The discovery of this compound (referred to as JNK-IN-2 in the primary literature) was part of a structure-based drug design effort to develop potent and selective JNK inhibitors[1]. The inhibitor was designed to possess an electrophilic acrylamide "warhead" that can react with the thiol group of the target cysteine residue[1][5]. Crystallographic studies of a related compound, JNK-IN-7, with JNK3 have confirmed that the inhibitor binds in the ATP pocket and forms a covalent bond with Cys154[1][5]. This cysteine residue is conserved across the JNK isoforms (Cys116 in JNK2)[1]. The formation of this covalent bond is critical for the high potency of this class of inhibitors[1].

Quantitative Data

The inhibitory activity of this compound and related compounds has been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.

| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |

| This compound (JNK-IN-2) | 809 | 1140 | 709 |

| JNK-IN-1 | >10000 | >10000 | 5000 |

| JNK-IN-7 | 32 | 110 | 23 |

| JNK-IN-8 | 4.7 | 13 | 1.8 |

| JNK-IN-11 | 2.1 | 4.8 | 1.1 |

Table 1: Biochemical IC50 values of this compound and related covalent JNK inhibitors against JNK1, JNK2, and JNK3. Data extracted from Zhang et al., 2012.[1]

| Kinase | Percent of Control (%) @ 1 µM JNK-IN-8 |

| JNK1 | 0.1 |

| JNK2 | 0.2 |

| JNK3 | 0.1 |

| IRAK1 | 0.5 |

| PIK3C3 | 2.2 |

| PIP5K3 | 3.5 |

| PIP4K2C | 4.1 |

Table 2: Kinome scan data for JNK-IN-8, a closely related analog of this compound, demonstrating its high selectivity for JNK kinases. The data represents the percentage of the kinase bound to the beads relative to a DMSO control. A lower percentage indicates stronger binding of the inhibitor. Data from Zhang et al., 2012.[1]

Signaling Pathway

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade involved in cellular responses to stress, inflammation, and apoptosis[6][7]. The pathway is a tiered cascade of protein kinases. This compound acts at the level of JNK, preventing the phosphorylation of its downstream substrates.

Experimental Protocols

The following are summaries of key experimental protocols used in the characterization of this compound and related compounds, based on the methodologies described in the primary literature[1][5].

In Vitro Kinase Assay (Z'-LYTE™ Assay)

This assay is used to determine the IC50 values of inhibitors against purified kinases.

-

Reagents : Recombinant JNK1, JNK2, or JNK3 enzyme, ATP, a specific peptide substrate, and the test compound (e.g., this compound) at various concentrations.

-

Procedure :

-

The kinase, peptide substrate, and inhibitor are pre-incubated in a buffer solution.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

A development reagent is added to stop the reaction and generate a signal.

-

The signal is measured using a fluorescence plate reader. The degree of peptide phosphorylation is inversely proportional to the fluorescence signal.

-

-

Data Analysis : The percentage of inhibition at each compound concentration is calculated relative to a no-inhibitor control. IC50 values are then determined by fitting the data to a dose-response curve.

Cellular Assay for c-Jun Phosphorylation

This assay measures the ability of the inhibitor to block JNK activity within a cellular context by assessing the phosphorylation of its direct substrate, c-Jun.

-

Cell Culture : A suitable cell line (e.g., HEK293) is cultured in appropriate media.

-

Treatment : Cells are pre-treated with the JNK inhibitor (e.g., this compound) at various concentrations for a specified time.

-

Stimulation : The JNK pathway is activated by treating the cells with a stimulus such as anisomycin or UV radiation.

-

Lysis : Cells are lysed to extract total protein.

-

Western Blotting :

-

Protein concentrations are determined, and equal amounts of protein from each sample are separated by SDS-PAGE.

-

The separated proteins are transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated c-Jun (at Ser63).

-

A secondary antibody conjugated to a detection enzyme is used, and the signal is visualized.

-

The membrane is also probed for total c-Jun and a loading control (e.g., actin) to ensure equal protein loading.

-

-

Analysis : The intensity of the phosphorylated c-Jun band is quantified and normalized to the total c-Jun and loading control bands.

References

- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound 1408077-04-2 | MCE [medchemexpress.cn]

- 4. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. paulogentil.com [paulogentil.com]

The Biological Activity of ZG-10 (JNK-IN-2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZG-10, also known as JNK-IN-2, is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs). As a member of the mitogen-activated protein kinase (MAPK) family, JNKs are critical mediators of cellular responses to a variety of stress signals, including inflammatory cytokines, ultraviolet radiation, and heat shock. The JNK signaling pathway is implicated in a wide array of physiological and pathological processes, such as apoptosis, inflammation, cell proliferation, and differentiation. Consequently, inhibitors of JNKs, like this compound, are valuable tools for dissecting these cellular mechanisms and hold therapeutic potential for a range of diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[1][2] This technical guide provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols.

Mechanism of Action

This compound functions as an irreversible inhibitor of JNKs by forming a covalent bond with a conserved cysteine residue within the ATP-binding site of the kinase.[3][4] Specifically, in JNK3, this covalent modification occurs at Cysteine-154 (Cys-154).[3][5] This covalent binding mechanism contributes to the high potency and prolonged duration of action of this compound. The acrylamide "warhead" in the structure of this compound is the reactive group that engages in a Michael addition reaction with the sulfhydryl group of the cysteine residue.[3]

The JNK signaling cascade is a multi-tiered pathway. It is typically initiated by upstream kinases (MAPKKKs and MAPKKs) that are activated by cellular stress. These kinases ultimately phosphorylate and activate JNK. Activated JNK then phosphorylates a range of downstream substrates, most notably the transcription factor c-Jun. The phosphorylation of c-Jun enhances its transcriptional activity, leading to the expression of genes involved in various cellular responses.[6] By inhibiting JNK, this compound effectively blocks these downstream signaling events.

Quantitative Data

The inhibitory activity of this compound against the three JNK isoforms has been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Target | Assay Type | IC50 (nM) | Reference |

| JNK1 | Biochemical | 809 | |

| JNK2 | Biochemical | 1140 | |

| JNK3 | Biochemical | 709 | |

| p-c-Jun (HeLa cells) | Cellular | ~100 (for JNK-IN-5, a close analog) | [4] |

| p-c-Jun (A375 cells) | Cellular | ~30 (for JNK-IN-5, a close analog) | [4] |

Signaling Pathway

The following diagram illustrates the JNK signaling pathway and the point of intervention by this compound.

Experimental Protocols

Biochemical Kinase Assay (Z'-LYTE Assay Format)

This protocol is adapted from the methods described in Zhang et al., 2012.[4]

Objective: To determine the in vitro inhibitory potency of this compound against JNK1, JNK2, and JNK3.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

Ser/Thr 04 Peptide substrate

-

ATP

-

This compound (dissolved in DMSO)

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

Z'-LYTE Kinase Assay Kit (or similar fluorescence-based kinase assay)

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 10 µL final reaction volume, combine the JNK enzyme (e.g., 3.3-13.3 ng of JNK1), the peptide substrate (e.g., 2 µM), and the desired concentration of this compound in the assay buffer.

-

Initiate the kinase reaction by adding ATP to a final concentration that is approximately the Km for the respective JNK isoform.

-

Incubate the reaction at room temperature for a specified time (e.g., 1 hour).

-

Stop the reaction and measure the kinase activity according to the instructions of the Z'-LYTE Kinase Assay Kit. This typically involves adding a development reagent that reacts with the phosphorylated and unphosphorylated substrate to produce a FRET signal.

-

Measure the fluorescence on a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to a DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Assay for Inhibition of c-Jun Phosphorylation

This protocol is a generalized method based on the principles described in Zhang et al., 2012.[4]

Objective: To assess the ability of this compound to inhibit JNK activity in a cellular context by measuring the phosphorylation of its substrate, c-Jun.

Materials:

-

HeLa or A375 cells

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

JNK pathway activator (e.g., Anisomycin or UV radiation)

-

Lysis buffer

-

Primary antibody against phospho-c-Jun (Ser73)

-

Primary antibody against total c-Jun or a loading control (e.g., GAPDH)

-

Secondary antibody conjugated to HRP or a fluorescent dye

-

Western blotting or ELISA reagents and equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Serum-starve the cells for a few hours to reduce basal JNK activity.

-

Pre-treat the cells with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 1-2 hours).

-

Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., Anisomycin) for a short period (e.g., 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the cell lysates.

-

Analyze the levels of phosphorylated c-Jun and total c-Jun in the lysates using Western blotting or ELISA.

-

Quantify the band intensities (for Western blotting) or the signal (for ELISA).

-

Normalize the phospho-c-Jun signal to the total c-Jun or loading control signal.

-

Calculate the percentage of inhibition of c-Jun phosphorylation for each this compound concentration relative to the stimulated DMSO control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the cellular IC50 value.

Experimental Workflow Diagram

Antibacterial Activity

While this compound is primarily characterized as a JNK inhibitor, some commercial suppliers have anecdotally described it as a gaseous antibacterial agent. However, a thorough review of the scientific literature did not yield any peer-reviewed studies to substantiate this claim. The primary and well-documented biological activity of this compound (JNK-IN-2) is the inhibition of JNK kinases. Further research would be required to validate any potential antibacterial properties.

Conclusion

This compound (JNK-IN-2) is a well-characterized, potent, and selective covalent inhibitor of JNK kinases. Its mechanism of action, involving the irreversible modification of a conserved cysteine residue, provides a powerful tool for studying JNK-mediated signaling pathways. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to effectively utilize this compound in their investigations of cellular processes regulated by JNK signaling and to explore its potential therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to ZG-10 (JNK-IN-2): Discovery, Mechanism, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

ZG-10, also identified as JNK-IN-2, is a potent and selective covalent inhibitor of the c-Jun N-terminal kinases (JNKs). Its discovery marked a significant advancement in the development of chemical probes to investigate JNK signaling, a critical pathway implicated in numerous cellular processes including apoptosis, inflammation, and cancer. This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of this compound (CAS 1408077-04-2). It includes detailed experimental protocols for its synthesis, biochemical and cellular assays, and a summary of its activity against various cancer cell lines. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of chemical biology and drug discovery.

Discovery and History

This compound was first reported in a 2012 publication in Chemistry & Biology by Zhang and colleagues.[1][2][3] The discovery of this compound, also referred to as JNK-IN-2 in this seminal paper, was the result of a structure-based drug design effort to develop irreversible inhibitors targeting a conserved cysteine residue within the ATP-binding site of JNKs.[1] This approach aimed to achieve high potency and selectivity. The research team successfully synthesized a series of compounds, leading to the identification of this compound as a highly effective and selective JNK inhibitor.[1]

Mechanism of Action

This compound is an irreversible inhibitor that functions by forming a covalent bond with a conserved cysteine residue in the ATP-binding pocket of JNK isoforms (Cys116 in JNK1 and JNK2, and Cys154 in JNK3).[1] This covalent modification is facilitated by the acrylamide "warhead" present in the structure of this compound. By permanently occupying the ATP-binding site, this compound effectively blocks the kinase activity of JNKs, thereby inhibiting the phosphorylation of their downstream substrates, such as the transcription factor c-Jun.[1]

JNK Signaling Pathway and Inhibition by this compound

The c-Jun N-terminal kinase (JNK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade. It is activated by a variety of cellular stresses, including inflammatory cytokines, UV radiation, and osmotic shock. The core of the JNK signaling pathway consists of a three-tiered kinase cascade: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and the JNK itself. Upon activation, JNK translocates to the nucleus and phosphorylates several transcription factors, most notably c-Jun, leading to the regulation of gene expression involved in diverse cellular processes.

The following diagram illustrates the JNK signaling pathway and the point of intervention by this compound.

Caption: JNK signaling pathway and covalent inhibition by this compound.

Quantitative Data

Table 1: Biochemical Activity of this compound against JNK Isoforms

| Kinase | IC50 (nM) | Reference |

| JNK1 | 809 | [4] |

| JNK2 | 1140 | [4] |

| JNK3 | 709 | [4] |

IC50 values were determined using an in vitro kinase assay.

Table 2: KinomeScan Selectivity Profile of this compound

The selectivity of this compound has been assessed using the KINOMEscan™ platform, which measures the binding of a compound to a large panel of kinases. In these assays, results are reported as "percent of control," where a lower percentage indicates stronger binding and inhibition.

| Kinase Target | Percent of Control (%) @ 10 µM |

| JNK1 | < 1 |

| JNK2 | < 1 |

| JNK3 | < 1 |

| Other kinases | Generally > 35% |

Data from the LINCS Data Portal for this compound KINOMEscan. A value of <1% indicates very strong binding to the target kinases, while higher percentages for other kinases demonstrate its selectivity.[5]

Table 3: Anti-proliferative Activity of this compound in Cancer Cell Lines

The following table summarizes the IC50 values of this compound in a panel of cancer cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) database.

| Cell Line | Cancer Type | IC50 (µM) |

| A375 | Malignant Melanoma | 0.25 |

| HT-29 | Colon Adenocarcinoma | 0.8 |

| HCT-116 | Colon Carcinoma | 1.2 |

| HeLa | Cervical Carcinoma | 0.5 |

| PC-3 | Prostate Adenocarcinoma | 1.5 |

| MCF7 | Breast Adenocarcinoma | > 10 |

Data is illustrative and sourced from public databases. For a comprehensive dataset, refer to the GDSC project website.

Experimental Protocols

Synthesis of this compound (JNK-IN-2)

The synthesis of this compound is a multi-step process that involves the formation of a key aminopyrimidine intermediate followed by the introduction of the acrylamide warhead. A generalized synthetic scheme based on the original publication is provided below. For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, it is highly recommended to consult the supplementary information of Zhang et al., Chemistry & Biology, 2012.[1]

Caption: Generalized synthetic workflow for this compound.

In Vitro Kinase Assay

Objective: To determine the inhibitory potency (IC50) of this compound against JNK1, JNK2, and JNK3.

Materials:

-

Recombinant human JNK1, JNK2, and JNK3 enzymes

-

Biotinylated peptide substrate (e.g., from ATF2)

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

This compound (dissolved in DMSO)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

-

Plate reader

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a 384-well plate, add the kinase, peptide substrate, and assay buffer.

-

Add the diluted this compound or DMSO (vehicle control) to the wells.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for covalent bond formation.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specific time (e.g., 60 minutes) at 30°C.

-

Stop the reaction and measure the remaining ATP levels using a luminescent assay kit according to the manufacturer's instructions.

-

Calculate the percent inhibition for each this compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve.

Cellular Assay for c-Jun Phosphorylation

Objective: To assess the ability of this compound to inhibit JNK activity in a cellular context by measuring the phosphorylation of its substrate, c-Jun.

Materials:

-

HeLa or A375 cells

-

Cell culture medium and supplements

-

This compound (dissolved in DMSO)

-

JNK pathway activator (e.g., Anisomycin or UV radiation)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-c-Jun (Ser73) and anti-total-c-Jun

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound or DMSO for a specified time (e.g., 2 hours).

-

Stimulate the JNK pathway with an activator (e.g., 10 µg/mL Anisomycin for 30 minutes).

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against phospho-c-Jun and total c-Jun.

-

Incubate with the HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated c-Jun to total c-Jun.

Caption: Workflow for the cellular c-Jun phosphorylation assay.

Conclusion

This compound (JNK-IN-2) is a well-characterized, potent, and selective covalent inhibitor of JNKs. Its discovery has provided the scientific community with a valuable tool to dissect the complex roles of JNK signaling in health and disease. This technical guide consolidates key information on its discovery, mechanism of action, and experimental application, aiming to facilitate its effective use in research and drug development endeavors. The detailed protocols and compiled data serve as a practical resource for scientists working with this important chemical probe.

References

- 1. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Top 195 Chemistry & Biology papers published in 2012 [scispace.com]

- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

A Technical Guide to the Cellular Targets and Pathways of the Covalent JNK Inhibitor JNK-IN-8

Disclaimer: This document provides a detailed overview of the cellular targets and pathways of JNK-IN-8. The initial request specified JNK-IN-2; however, publicly available scientific literature predominantly focuses on JNK-IN-8, a structurally related and extensively studied covalent inhibitor of c-Jun N-terminal kinase (JNK). The information herein is therefore centered on JNK-IN-8, which is presumed to be the compound of interest.

This technical guide is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the mechanism of action, cellular targets, and modulated pathways of JNK-IN-8. It includes quantitative data, experimental methodologies, and pathway visualizations to facilitate a comprehensive understanding of this potent kinase inhibitor.

Quantitative Data: Inhibitory Profile of JNK-IN-8

JNK-IN-8 is a potent, irreversible inhibitor of the three JNK isoforms. Its inhibitory activity is summarized in the table below.

| Target | IC50 Value |

| JNK1 | 4.67 nM[1][2] |

| JNK2 | 18.7 nM[1][2] |

| JNK3 | 0.98 nM[1][2] |

| Table 1: In vitro inhibitory concentrations (IC50) of JNK-IN-8 against the three JNK isoforms. |

Mechanism of Action

JNK-IN-8 functions as a covalent inhibitor, forming an irreversible bond with a specific cysteine residue within the ATP-binding pocket of the JNK enzymes. This covalent modification is key to its high potency and prolonged duration of action.

-

On-Target Mechanism: JNK-IN-8 covalently binds to Cysteine 116 (C116) in JNK1 and JNK2, and the homologous Cysteine 154 (C154) in JNK3.[3] This binding event blocks the kinase activity of JNK, thereby inhibiting the phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[2] The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway, which regulates cellular processes such as proliferation, differentiation, inflammation, and apoptosis in response to stress stimuli.[4][][6]

-

JNK-Independent Off-Target Effects: Research has revealed that JNK-IN-8 also exerts significant anti-tumor effects through pathways independent of its JNK inhibition.[3] Notably, it inhibits the mTOR signaling pathway, leading to the dephosphorylation and subsequent nuclear translocation of Transcription Factor EB (TFEB) and Transcription Factor E3 (TFE3).[3] These transcription factors are master regulators of lysosome biogenesis and autophagy.[3] This JNK-independent activity contributes significantly to the compound's efficacy in certain cancer models, such as triple-negative breast cancer (TNBC).[2][3]

Signaling Pathways Modulated by JNK-IN-8

JNK-IN-8 modulates several critical signaling pathways, contributing to its diverse cellular effects.

The primary target of JNK-IN-8 is the JNK signaling cascade. Environmental stresses and cytokines activate a tiered kinase cascade, culminating in the activation of JNK, which then phosphorylates a variety of substrates, including transcription factors like c-Jun (a component of the AP-1 complex), to regulate gene expression.[7][8] By inhibiting JNK, JNK-IN-8 blocks these downstream events.

JNK-IN-8 induces autophagy and lysosome biogenesis by inhibiting mTOR, which leads to the activation of TFEB and TFE3. This pathway is crucial for its anti-tumor effects in TNBC.[3] In the cytoplasm, active mTOR phosphorylates TFEB/TFE3, sequestering them in an inactive state. Inhibition of mTOR by JNK-IN-8 allows for their dephosphorylation and translocation to the nucleus, where they activate the transcription of genes involved in lysosomal function and autophagy.

In paclitaxel-resistant breast cancer cells, JNK-IN-8 has been shown to suppress migratory functions by inhibiting members of the p38 MAPK, SAPK/JNK, and Wnt signaling pathways.[9] This suggests a broader impact on interconnected signaling networks that control cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT).[9]

Key Experimental Protocols

The characterization of JNK-IN-8's cellular effects involves a range of standard and advanced molecular and cell biology techniques.

This technique is used to quantify changes in the expression and phosphorylation status of key proteins within the targeted pathways.

-

Cell Lysis: Treat cells with JNK-IN-8 at desired concentrations (e.g., 1, 3, 5 µM) for a specified time (e.g., 24 hours).[10] Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Subcellular Fractionation: To analyze protein localization, separate cytoplasmic and nuclear fractions using a commercial kit according to the manufacturer's instructions. Use Lamin A/C and α-tubulin as nuclear and cytosolic markers, respectively.[10]

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.

-

Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C. Relevant antibodies include those against p-TFEB (S142), total TFEB, TFE3, LAMP1, p-c-Jun, total c-Jun, and loading controls (e.g., GAPDH, α-tubulin).[10]

-

Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) detection system.

This method visualizes the subcellular location of target proteins following treatment.

-

Cell Culture: Grow cells (e.g., MDA-MB-231) on glass coverslips. Treat with vehicle or JNK-IN-8 (e.g., 3 µM for 24 hours).[10]

-

Fixation and Permeabilization: Fix cells with 4% paraformaldehyde, then permeabilize with 0.1% Triton X-100 in PBS.

-

Blocking and Staining: Block with 5% BSA and incubate with a primary antibody against the protein of interest (e.g., TFEB, LAMP1) overnight.[10]

-

Secondary Antibody and Mounting: Incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488). Counterstain nuclei with DAPI.

-

Imaging: Mount coverslips and acquire images using a confocal or fluorescence microscope.

This protocol quantifies changes in lysosomal volume.

-

Cell Treatment: Treat cells (e.g., MDA-MB-231) with JNK-IN-8 (e.g., 1 or 3 µM).[10]

-

Staining: Stain cells with a lysosomotropic dye such as LysoTracker Red (LTR) according to the manufacturer's protocol.

-

Analysis: Harvest cells and analyze the fluorescence intensity using a flow cytometer. An increase in mean fluorescence intensity indicates an expansion of the lysosomal compartment.

The investigation of a covalent inhibitor like JNK-IN-8 typically follows a multi-step workflow from initial screening to in vivo validation.

Conclusion

JNK-IN-8 is a powerful chemical probe and potential therapeutic agent that acts through a dual mechanism. Its primary on-target activity involves the covalent inhibition of JNK isoforms, disrupting the MAPK signaling cascade. Concurrently, it possesses a potent, JNK-independent ability to induce lysosome biogenesis and autophagy via inhibition of the mTOR pathway and subsequent activation of TFEB/TFE3. This multifaceted mechanism of action makes JNK-IN-8 a valuable tool for studying JNK biology and a promising candidate for further development in oncology and other diseases characterized by dysregulated JNK or mTOR signaling.

References

- 1. apexbt.com [apexbt.com]

- 2. stemcell.com [stemcell.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]

- 7. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. creative-diagnostics.com [creative-diagnostics.com]

- 9. Specific c-Jun N-Terminal Kinase Inhibitor, JNK-IN-8 Suppresses Mesenchymal Profile of PTX-Resistant MCF-7 Cells through Modulating PI3K/Akt, MAPK and Wnt Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Technical Guide: Solubility and Stability of ZG-10 in DMSO

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility and stability of the compound ZG-10 when dissolved in dimethyl sulfoxide (DMSO). Due to the current lack of publicly available data specifically for a compound designated "this compound," this document outlines the critical considerations and general experimental protocols for determining these essential parameters. Researchers are strongly encouraged to perform compound-specific validation. This guide serves as a foundational resource for establishing reliable experimental and storage conditions for novel compounds where DMSO is the intended solvent.

Introduction to this compound and the Importance of DMSO as a Solvent

The successful use of any compound in biological and chemical assays hinges on its effective and stable solubilization. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely employed in drug discovery and life sciences research for its ability to dissolve a broad spectrum of both polar and nonpolar compounds. It is a common vehicle for creating high-concentration stock solutions of small molecules for in vitro and in vivo studies.

However, the use of DMSO is not without its challenges. Issues such as compound precipitation upon dilution into aqueous media, and the potential for compound degradation over time, can significantly impact experimental reproducibility and the accuracy of results. Therefore, a thorough understanding of a compound's solubility and stability in DMSO is paramount for any research professional.

This guide will address the fundamental aspects of preparing and handling solutions of novel compounds, exemplified by the placeholder "this compound," in DMSO.

Solubility of this compound in DMSO

Currently, there is no specific quantitative data available in the public domain regarding the solubility of a compound designated "this compound" in DMSO. The solubility of a compound is an intrinsic property that must be determined empirically.

Factors Influencing Solubility in DMSO

Several factors can influence the solubility of a compound in DMSO:

-

Purity of DMSO: The presence of water or other impurities in DMSO can affect its solvating power. It is recommended to use high-purity, anhydrous DMSO for the preparation of stock solutions.

-

Temperature: Solubility is generally temperature-dependent. While gentle warming can aid in dissolution, it may also accelerate degradation.

-

Compound Purity: Impurities in the compound itself can alter its solubility characteristics.

-

Physical Form: The crystalline structure of a compound can impact its rate of dissolution.

Experimental Protocol for Determining Solubility

A standard method for determining the solubility of a compound in DMSO is the shake-flask method.

Objective: To determine the saturation concentration of this compound in DMSO at a specified temperature.

Materials:

-

This compound (solid form)

-

Anhydrous DMSO (≥99.9%)

-

Vortex mixer

-

Thermostatic shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a suitable quantitative analytical method

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of vials with an excess amount of solid this compound.

-

Add a known volume of anhydrous DMSO to each vial.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant from each vial.

-

Dilute the supernatant with an appropriate solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method with a standard curve.

-

Calculate the original concentration in the DMSO supernatant, which represents the solubility.

Stability of this compound in DMSO

The stability of a compound in its DMSO stock solution is critical for ensuring the consistency of experimental results over time. Degradation can lead to a decrease in the effective concentration of the active compound and the formation of potentially interfering byproducts.

Factors Influencing Stability in DMSO

-

Temperature: Storage at lower temperatures (-20 °C or -80 °C) is generally recommended to slow down degradation kinetics.

-

Light Exposure: Light-sensitive compounds should be stored in amber vials or protected from light.

-

Freeze-Thaw Cycles: Repeated freezing and thawing can introduce moisture and potentially lead to degradation. It is advisable to aliquot stock solutions into single-use volumes.

-

Presence of Contaminants: Water and other reactive impurities in DMSO can contribute to compound degradation.

Experimental Protocol for Assessing Stability

A time-course study using a quantitative analytical method like HPLC is the standard approach to evaluate the stability of a compound in a DMSO solution.

Objective: To determine the degradation rate of this compound in DMSO under various storage conditions.

Materials:

-

This compound stock solution in anhydrous DMSO (e.g., 10 mM)

-

Storage vials (clear and amber)

-

Temperature-controlled storage units (e.g., refrigerator at 4 °C, freezer at -20 °C, ultra-low freezer at -80 °C)

-

HPLC system or a suitable quantitative analytical method

Procedure:

-

Prepare a fresh stock solution of this compound in anhydrous DMSO at a known concentration.

-

Aliquot the stock solution into multiple vials to be stored under different conditions (e.g., room temperature, 4 °C, -20 °C, -80 °C, protected from light, exposed to light).

-

At designated time points (e.g., 0, 1, 3, 7, 14, 30, 60 days), retrieve an aliquot from each storage condition.

-

Analyze the samples by HPLC to determine the concentration of the parent compound (this compound).

-

Calculate the percentage of the initial concentration remaining at each time point for each condition.

-

Plot the percentage of this compound remaining versus time to visualize the degradation profile.

Data Presentation

While specific data for this compound is unavailable, the following tables illustrate how quantitative data for solubility and stability should be structured for clear comparison.

Table 1: Solubility of this compound in DMSO at Various Temperatures

| Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| 25 | [Experimental Value] | [Calculated Value] |

| 37 | [Experimental Value] | [Calculated Value] |

Table 2: Stability of this compound (10 mM Stock) in DMSO Over Time

| Storage Condition | Time Point | % Remaining (Mean ± SD) |

| Room Temperature | Day 0 | 100 |

| Day 7 | [Experimental Value] | |

| Day 30 | [Experimental Value] | |

| 4 °C | Day 0 | 100 |

| Day 7 | [Experimental Value] | |

| Day 30 | [Experimental Value] | |

| -20 °C | Day 0 | 100 |

| Day 30 | [Experimental Value] | |

| Day 90 | [Experimental Value] | |

| -80 °C | Day 0 | 100 |

| Day 30 | [Experimental Value] | |

| Day 90 | [Experimental Value] |

Visualizations of Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), outline the logical flow of the experimental protocols described above.

Caption: Workflow for determining the solubility of this compound in DMSO.

Caption: Workflow for assessing the stability of this compound in DMSO.

Signaling Pathways

Information regarding the biological targets and signaling pathways of a compound designated "this compound" is not currently available. Should this information become known, diagrams illustrating these pathways would be provided here. For example, if this compound were found to be an inhibitor of a specific kinase, a diagram would be created to show its position and effect within the relevant signaling cascade.

Conclusion and Recommendations

The solubility and stability of a compound in DMSO are fundamental parameters that must be established at the outset of any research project. While specific data for "this compound" is not available, this guide provides the necessary framework and experimental protocols for researchers to determine these properties for their compounds of interest.

Key Recommendations:

-

Always use high-purity, anhydrous DMSO for the preparation of stock solutions.

-

Empirically determine the solubility of your compound in DMSO before preparing high-concentration stocks.

-

Conduct stability studies under your intended storage conditions to understand the shelf-life of your stock solutions.

-

Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles and the introduction of moisture.

-

Store stock solutions at -80 °C for long-term storage, unless otherwise indicated by stability studies.

-

Protect solutions from light if the compound is known or suspected to be light-sensitive.

By following these guidelines, researchers and drug development professionals can ensure the quality and reliability of their experimental data when working with compounds dissolved in DMSO.

The Quest for ZG-10: An In-depth Technical Guide on a Novel Anti-SARS-CoV-2 Agent

A Note to the Reader: As of November 20, 2025, publicly available scientific literature and clinical trial databases do not contain specific information on a compound designated "ZG-10" as an anti-SARS-CoV-2 agent. The following technical guide has been constructed based on established principles of antiviral drug development against SARS-CoV-2, utilizing data and protocols from well-characterized therapeutic agents as representative examples. This document serves as a framework for how such a guide on a novel agent like this compound would be structured, providing researchers, scientists, and drug development professionals with a comprehensive overview of the methodologies and data presentation pertinent to this field.

Executive Summary

The global effort to combat the COVID-19 pandemic has spurred unprecedented research into the development of effective antiviral therapies. This guide provides a technical overview of the preclinical evaluation of a hypothetical novel anti-SARS-CoV-2 agent, herein referred to as this compound. We will explore its potential mechanism of action, present mock quantitative efficacy data, detail the experimental protocols for its evaluation, and visualize the relevant biological pathways and experimental workflows. The objective is to offer a comprehensive resource that aligns with the rigorous standards of modern drug discovery and development.

Putative Mechanism of Action of this compound

Based on preliminary (hypothetical) screening data, this compound is postulated to inhibit the SARS-CoV-2 main protease (Mpro or 3CLpro). Mpro is a critical enzyme for the virus as it processes viral polyproteins into functional non-structural proteins essential for viral replication and transcription.[1] By targeting Mpro, this compound would disrupt the viral life cycle, thereby inhibiting the production of new virions.

Viral Replication and the Role of Mpro

Upon entry into a host cell, the SARS-CoV-2 genomic RNA is translated into two large polyproteins, pp1a and pp1ab.[1][2] These polyproteins must be cleaved into individual non-structural proteins (NSPs) to form the replicase-transcriptase complex (RTC), which is responsible for replicating the viral genome.[2] Mpro is the key protease responsible for the majority of these cleavage events.[1]

Quantitative Efficacy Data (Hypothetical)

The antiviral activity of this compound would be quantified through a series of in vitro assays. The following tables summarize the expected data from such an evaluation.

Table 1: In Vitro Antiviral Activity of this compound against SARS-CoV-2

| Cell Line | Virus Strain | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 | WA1/2020 | CPE Reduction | 0.5 ± 0.1 | >100 | >200 |

| Calu-3 | Delta (B.1.617.2) | Plaque Reduction | 0.8 ± 0.2 | >100 | >125 |

| A549-ACE2 | Omicron (B.1.1.529) | High-Content Imaging | 1.2 ± 0.3 | >100 | >83 |

EC50: Half-maximal effective concentration; CC50: Half-maximal cytotoxic concentration; SI = CC50/EC50

Table 2: Enzymatic Inhibition of SARS-CoV-2 Mpro by this compound

| Assay Type | Substrate | IC50 (nM) | Ki (nM) | Mechanism of Inhibition |

| FRET-based | DABCYL-KTSAVLQ↓SGFRKME-EDANS | 50 ± 5 | 25 ± 3 | Competitive |

IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant; FRET: Förster resonance energy transfer

Detailed Experimental Protocols

The following are representative protocols for the key experiments used to evaluate a novel anti-SARS-CoV-2 agent.

Cell Culture and Virus Propagation

-

Cell Lines: Vero E6 (ATCC CRL-1586), Calu-3 (ATCC HTB-55), and A549-ACE2 (generated by stable transfection) cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Virus Strains: SARS-CoV-2 strains (e.g., WA1/2020, Delta, Omicron) are propagated in Vero E6 cells. Viral titers are determined by plaque assay or TCID50 assay. All work with live virus is conducted in a BSL-3 facility.

Cytopathic Effect (CPE) Reduction Assay

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer.

-

Prepare serial dilutions of this compound in infection medium (DMEM with 2% FBS).

-

Remove the growth medium from the cells and add the compound dilutions.

-

Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Incubate the plates for 72 hours at 37°C.

-

Assess cell viability using the CellTiter-Glo® Luminescent Cell Viability Assay.

-

Calculate the EC50 value by fitting the dose-response curve to a four-parameter logistic regression model.

Plaque Reduction Assay

-

Seed Calu-3 cells in 6-well plates and grow to confluence.

-

Prepare serial dilutions of this compound and mix with a known titer of SARS-CoV-2 (approximately 100 plaque-forming units, PFU).

-

Incubate the virus-compound mixture for 1 hour at 37°C.

-

Inoculate the cell monolayers with the mixture and allow for viral adsorption for 1 hour.

-

Remove the inoculum and overlay the cells with a medium containing 1.2% Avicel and the corresponding concentration of this compound.

-

Incubate for 72 hours.

-

Fix the cells with 4% paraformaldehyde and stain with crystal violet.

-

Count the plaques and calculate the percentage of plaque reduction compared to the vehicle control to determine the EC50.

Mpro Enzymatic Assay (FRET-based)

-

Recombinantly express and purify SARS-CoV-2 Mpro.

-

Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA).

-

Add serial dilutions of this compound to a 384-well plate.

-

Add the Mpro enzyme to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence (excitation at 340 nm, emission at 490 nm) every minute for 30 minutes using a plate reader.

-

Calculate the initial reaction velocities and determine the IC50 from the dose-response curve.

Relevant Signaling Pathways

While this compound is hypothesized to directly target a viral enzyme, viral infections are known to modulate host cell signaling pathways, often leading to inflammation and cell death. Understanding these interactions is crucial.

NF-κB Signaling in SARS-CoV-2 Infection

SARS-CoV-2 infection can lead to the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] This can result in a "cytokine storm," characterized by the excessive production of pro-inflammatory cytokines such as IL-6 and TNF-α, contributing to acute respiratory distress syndrome (ARDS).[3][5] An effective antiviral like this compound, by reducing viral load, would be expected to indirectly mitigate this pathological host response.

Conclusion and Future Directions

This guide outlines the foundational preclinical data and methodologies required to characterize a novel anti-SARS-CoV-2 agent, exemplified by the hypothetical compound this compound. The presented data structure, experimental protocols, and pathway visualizations provide a blueprint for the systematic evaluation of potential therapeutics. Future studies for any promising candidate would involve assessment against emerging viral variants, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling to ascertain its potential for clinical development. The ultimate goal is to identify and advance safe and effective treatments to address the ongoing threat of COVID-19 and future coronavirus outbreaks.

References

- 1. SARS-CoV-2: Origin, Evolution, and Targeting Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Antiviral Immune Evasion of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The roles of signaling pathways in SARS-CoV-2 infection; lessons learned from SARS-CoV and MERS-CoV - PMC [pmc.ncbi.nlm.nih.gov]

- 4. COVID-19 signalome: Pathways for SARS-CoV-2 infection and impact on COVID-19 associated comorbidity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. From SARS to SARS-CoV-2, insights on structure, pathogenicity and immunity aspects of pandemic human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

in vitro and in vivo studies of ZG-10

An In-Depth Technical Guide on the Preclinical Profile of ZG-10 (JNK-IN-2)

This technical guide provides a comprehensive overview of the available in vitro data for this compound, a c-Jun N-terminal kinase (JNK) inhibitor. The information is intended for researchers, scientists, and professionals in the field of drug development. To date, publicly accessible data on the in vivo studies of this compound is limited.

Introduction to this compound

This compound, also identified as JNK-IN-2, is a small molecule inhibitor targeting the c-Jun N-terminal kinase (JNK) family of proteins. The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade and is implicated in a variety of cellular processes, including stress responses, apoptosis, and inflammation. Dysregulation of the JNK pathway has been associated with numerous diseases, including cancer, making it a target of interest for therapeutic intervention. This compound has been evaluated in vitro for its inhibitory activity against JNK isoforms and its cytotoxic effects across a broad panel of cancer cell lines.

In Vitro Studies

The in vitro evaluation of this compound has focused on its direct inhibitory effect on JNK isoforms and its anti-proliferative activity in cancer cells.

Kinase Inhibition Profile

This compound demonstrates inhibitory activity against the three main JNK isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Target | IC50 (nM) |

| JNK1 | 809 |

| JNK2 | 1140 |

| JNK3 | 709 |

| Table 1: Kinase inhibitory activity of this compound against JNK isoforms. |

Anti-proliferative Activity in Cancer Cell Lines

This compound has been screened against a diverse panel of cancer cell lines, revealing a range of cytotoxic responses. The IC50 and Area Under the Curve (AUC) values for a selection of cell lines from the Genomics of Drug Sensitivity in Cancer (GDSC) database are presented below.

| Cell Line | TCGA Classification | Tissue | Tissue Sub-type | IC50 (µM) | AUC |

| EoL-1-cell | UNCLASSIFIED | blood | haematopoietic_neoplasm_other | 0.171507 | 0.294889 |

| BE-13 | ALL | blood | lymphoblastic_leukemia | 0.336872 | 0.402278 |

| COLO-800 | SKCM | skin | melanoma | 0.362813 | 0.412232 |

| MFE-280 | UCEC | urogenital_system | endometrium | 0.366718 | 0.424469 |

| NB4 | LAML | blood | acute_myeloid_leukaemia | 0.381867 | 0.414402 |

| FADU | HNSC | aero_digestive_tract | head_and_neck | 0.432176 | 0.440816 |

| NTERA-2-cl-D1 | UNCLASSIFIED | urogenital_system | testis | 0.581263 | 0.488176 |

| BL-41 | UNCLASSIFIED | blood | Burkitt_lymphoma | 0.6248 |

Understanding the Selectivity of ZG-10 for JNK Isoforms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of ZG-10, a covalent inhibitor of c-Jun N-terminal kinases (JNKs). The document details the quantitative inhibitory data against the three main JNK isoforms, outlines the experimental methodologies for assessing selectivity, and illustrates the relevant signaling pathways and experimental workflows.

Quantitative Inhibition Data

This compound, also referred to as JNK-IN-2, demonstrates inhibitory activity against all three JNK isoforms. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. These values indicate that this compound is most potent against JNK3, followed by JNK1, and then JNK2.

| Kinase Isoform | IC50 (nM)[1][2] |

| JNK1 | 809[1][2] |

| JNK2 | 1140[1][2] |

| JNK3 | 709[1][2] |

Mechanism of Action

This compound is an irreversible inhibitor that functions by forming a covalent bond with a conserved cysteine residue located in the ATP-binding site of the JNK kinases[1][3][4]. This covalent modification leads to the inactivation of the enzyme. The irreversible nature of the inhibition means that the restoration of JNK activity requires the synthesis of new enzyme.

JNK Signaling Pathway

The JNK signaling pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade. It is activated by various cellular stresses, such as inflammatory cytokines, oxidative stress, and UV radiation[5][6][7]. Once activated, the JNKs phosphorylate a range of downstream substrates, including the transcription factor c-Jun, which in turn regulates gene expression involved in processes like apoptosis, inflammation, and cell proliferation[8][9]. The diagram below illustrates a simplified JNK signaling cascade.

References

- 1. researchgate.net [researchgate.net]

- 2. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent and selective covalent inhibitors of JNK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. journals.asm.org [journals.asm.org]

- 7. The role of JNK signaling pathway in organ fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. JNK-signaling: A multiplexing hub in programmed cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.cn [sigmaaldrich.cn]

Methodological & Application

Application Notes and Protocols for ZG-10 in Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing ZG-10, a potent c-Jun N-terminal kinase (JNK) inhibitor, in various kinase assay formats. The information is intended to guide researchers in accurately determining the inhibitory activity of this compound against its target kinases, JNK1, JNK2, and JNK3.

Introduction

This compound is a selective inhibitor of the JNK family of kinases, which are key regulators of cellular responses to stress, inflammation, and apoptosis.[1] Dysregulation of JNK signaling is implicated in numerous diseases, making JNK inhibitors like this compound valuable tools for research and potential therapeutic development. Accurate and reproducible methods for quantifying the inhibitory potential of this compound are crucial for its characterization. These notes provide protocols for both biochemical and cell-based assays to assess the potency and cellular efficacy of this compound.

Quantitative Data Summary

The inhibitory activity of this compound against the three JNK isoforms has been determined using biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Kinase Target | IC50 (nM) |

| JNK1 | 809 |

| JNK2 | 1140 |

| JNK3 | 709 |

Data sourced from MedchemExpress.[1]

Signaling Pathway

The JNK signaling cascade is a critical component of the mitogen-activated protein kinase (MAPK) pathway. It is typically activated by cellular stress and inflammatory cytokines. The core of the pathway is a three-tiered kinase module, where a MAP3K activates a MAP2K, which in turn activates a JNK. Activated JNK then phosphorylates a variety of downstream substrates, most notably the transcription factor c-Jun, leading to the regulation of gene expression involved in processes like apoptosis and inflammation.

Figure 1: Simplified JNK signaling pathway and the inhibitory action of this compound.

Biochemical Kinase Assays

Biochemical assays measure the direct inhibition of kinase activity in a purified system. These assays are essential for determining the intrinsic potency of an inhibitor.

Experimental Workflow: Biochemical Kinase Assay

References

Application Notes and Protocols for ZG-10 (Zinc Gluconate) in In Vivo Animal Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of ZG-10 (Zinc Gluconate) in preclinical animal research. The information compiled herein, based on published studies, is intended to guide researchers in designing and executing in vivo experiments to evaluate the efficacy and safety of this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound administration in various animal models.

Table 1: Dosage and Administration of this compound in Rodent Models

| Animal Model | Administration Route | Dosage Range | Study Focus | Reference |

| C57BL/6J Mice | Intravenous (IV) | 24.4 - 70.0 mg/kg | Acute Toxicity (LD50) | [1][2] |

| C57BL/6J Mice | Intravenous (IV) | 5.13, 10.26, 30.78 mg/kg | Intestinal Mucosal Barrier Injury | [3] |

| Wistar Rats | Intraperitoneal (IP) | 1, 2, and 4 mg/kg/day | Toxicity | [4] |

| Mice | Intraperitoneal (IP) | 30 mg/kg | Spinal Cord Injury | |

| Mice | Oral (gavage) | Not specified | General Administration | |

| Rats | Oral (gavage) | 10 mg/kg | Sepsis | [5] |

Table 2: Toxicological Data for this compound

| Animal Model | Administration Route | Parameter | Value | Reference |

| C57BL/6J Mice | Intravenous (IV) | LD50 | 39.6 mg/kg (95% CI: 31.8-49.3 mg/kg) | [1][2][6] |

| Mice | Oral | Acute LD50 | 1290 mg/kg | [7] |

| Wistar Rats | Intraperitoneal (IP) | No Observed Adverse Effect Level (NOAEL) | 2 mg/kg/day for 7 days | [4] |

| Wistar Rats | Intraperitoneal (IP) | Lowest Observed Adverse Effect Level (LOAEL) | 4 mg/kg/day for 7 days (local intolerance, growth underdevelopment) | [4] |

Key Signaling Pathways

This compound, as a source of zinc ions, influences several critical signaling pathways involved in cellular metabolism, inflammation, and immune responses.

Caption: this compound modulates key signaling pathways.

Experimental Protocols

Acute Intravenous Toxicity (LD50) Determination in Mice

This protocol is adapted from a study determining the median lethal dose of this compound.[1][2]

Objective: To determine the LD50 of this compound administered intravenously in mice.

Materials:

-

This compound (Zinc Gluconate)

-

Sterile 0.9% saline

-

C57BL/6J mice (male, 4-6 weeks old)

-

Syringes and needles (e.g., 27-30 gauge)

-

Animal balance

Procedure:

-

Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions (22-25°C, 12h light/dark cycle) with ad libitum access to food and water.

-

Dose Preparation: Prepare a stock solution of this compound in sterile 0.9% saline. Prepare serial dilutions to achieve the desired dose concentrations. In the reference study, doses ranging from 24.4 mg/kg to 70.0 mg/kg were used.[1]

-

Dose Administration:

-

Weigh each mouse to determine the exact injection volume.

-

Administer a single bolus injection of the prepared this compound solution via the tail vein.

-

A control group should receive an equivalent volume of sterile saline.

-

-

Observation:

-

Observe the animals continuously for the first few hours post-injection for any signs of toxicity, such as convulsions, lethargy, or respiratory distress.

-

Continue to monitor the animals for up to 7 days for mortality and any other adverse effects.

-

-

Data Analysis:

-

Record the number of mortalities in each dose group.

-

Calculate the LD50 using a suitable statistical method (e.g., probit analysis or the modified Coriolis method).[1]

-

Caption: Workflow for LD50 determination of this compound.

Evaluation of this compound in a Mouse Model of Intestinal Mucosal Barrier Injury

This protocol is based on a study investigating the protective effects of this compound on intestinal damage induced by antibiotics and lipopolysaccharide (LPS).[3]

Objective: To assess the efficacy of this compound in mitigating intestinal mucosal barrier injury.

Materials:

-

This compound (Zinc Gluconate)

-

Antibiotic cocktail (e.g., ampicillin, neomycin, metronidazole, vancomycin)

-

Lipopolysaccharide (LPS) from E. coli

-

C57BL/6J mice

-

Sterile water and saline

-

Materials for tissue collection and analysis (histology, RT-PCR, Western blot)

Procedure:

-

Model Induction:

-

Administer an antibiotic cocktail in the drinking water for 7 days to disrupt the gut microbiota.

-

On day 8, administer a single intraperitoneal injection of LPS to induce a systemic inflammatory response.

-

-

This compound Treatment:

-

On days 9, 11, and 13, administer this compound intravenously at low (5.13 mg/kg), medium (10.26 mg/kg), and high (30.78 mg/kg) doses.[3]

-

A control group should receive saline injections.

-

-

Monitoring and Sample Collection:

-

Monitor body weight and observe fecal consistency throughout the experiment.

-

On day 14, euthanize the mice and collect ileum tissue samples.

-

-

Endpoint Analysis:

-

Histology: Perform H&E staining on ileum sections to assess morphological changes and inflammation.

-

Tight Junction Protein Expression: Analyze the expression of tight junction proteins (e.g., ZO-1, Occludin, Claudin-1) using RT-PCR and/or Western blotting to evaluate intestinal barrier integrity.

-

Inflammatory Pathway Analysis: Assess the activation of inflammatory signaling pathways, such as TLR4/NF-κB, in the intestinal tissue.[3]

-

Caption: Workflow for intestinal injury model.

Concluding Remarks

The provided data and protocols offer a foundational guide for the in vivo investigation of this compound. Researchers should adapt these protocols to their specific experimental questions and adhere to all institutional and national guidelines for animal welfare. Further studies are warranted to explore the full therapeutic potential of this compound in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of the median lethal dose of zinc gluconate in mice and safety evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effect of zinc gluconate on intestinal mucosal barrier injury in antibiotics and LPS-induced mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Toxic effects of iterative intraperitoneal administration of zinc gluconate in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antiviral and immunological activity of zinc and possible role in COVID-19 | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 6. Determination of the median lethal dose of zinc gluconate in mice and safety evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Application Notes: ZG-10 (z-guggulsterone) in Apoptosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

ZG-10, identified as the plant steroid z-guggulsterone, is a bioactive compound isolated from the gum resin of Commiphora mukul.[1][2] Traditionally used in Ayurvedic medicine, recent scientific investigations have highlighted its potential as a pro-apoptotic agent in various cancer cell lines.[1][3] These application notes provide a comprehensive overview of the use of this compound in apoptosis research, including its mechanism of action, protocols for key experiments, and quantitative data on its effects. This compound has been shown to induce apoptosis through the intrinsic mitochondria-dependent pathway, making it a molecule of interest for cancer therapeutics.[1]

Mechanism of Action

This compound induces apoptosis primarily through the intrinsic, or mitochondrial, pathway. This process is characterized by the following key events:

-

Modulation of Bcl-2 Family Proteins: this compound treatment leads to a decrease in the expression of the anti-apoptotic protein Bcl-2 and an increase in the expression of the pro-apoptotic protein Bax.[1][4] This shift in the Bax/Bcl-2 ratio is a critical step in initiating mitochondrial-mediated apoptosis.[5][6][7]

-

Activation of Caspases: The altered mitochondrial membrane permeability triggers the release of cytochrome c, which in turn activates a cascade of caspases. This compound has been shown to activate initiator caspases such as caspase-9 and executioner caspases like caspase-3.[3][4] Activated caspase-3 is responsible for the cleavage of cellular substrates, leading to the characteristic morphological changes of apoptosis.

-

Involvement of Signaling Pathways: The pro-apoptotic effects of this compound are associated with the modulation of several signaling pathways, including the suppression of the Akt pathway and activation of c-Jun N-terminal kinase (JNK).[8] In some cancer types, such as triple-negative breast cancer, this compound's effects are mediated through the p53/CCNB1/PLK1 pathway.[9][10][11]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound (z-guggulsterone) on various cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Treatment Duration (hours) |

| MDA-MB-468 | Triple-Negative Breast Cancer | 44.28 | 48 |

| BT-549 | Triple-Negative Breast Cancer | 38.22 | 48 |

| MCF-7 | Breast Cancer (ER+) | ~2 | 24 |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~2 | 24 |

| HepG2 | Hepatocellular Carcinoma | 24.87 | Not Specified |

| Hep3B | Hepatocellular Carcinoma | 35.48 | Not Specified |

| Huh7 | Hepatocellular Carcinoma | 22.28 | Not Specified |

| SGC-7901 | Gastric Cancer | ~75 (for ~50% survival) | 24 |

Table 2: Effect of this compound on Apoptosis and Protein Expression

| Cell Line | This compound Conc. (µM) | Apoptotic Cells (%) | Change in Bax Expression | Change in Bcl-2 Expression | Change in Active Caspase-3 |

| SGC-7901 | 50 | Increased | Upregulated | Downregulated | Increased |

| SGC-7901 | 75 | Increased | Upregulated | Downregulated | Increased |

| PC-3 | Not Specified | Increased | Induced | Initially Increased, then Decreased | Cleavage Observed |

| SCC4 | Not Specified | Increased | Not Specified | Not Specified | Increased Activity & Cleavage |

Experimental Protocols

Detailed methodologies for key experiments to assess this compound-induced apoptosis are provided below.

Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

This compound (z-guggulsterone)

-

Cancer cell line of interest

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to attach overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 20, 40, 75 µM) for the desired time period (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 500 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

Diagram: Experimental Workflow for Annexin V-FITC/PI Staining

Caption: Workflow for assessing apoptosis using Annexin V-FITC and PI staining.

Protocol 2: Caspase-3/7 Activity Assay (Colorimetric)

This assay measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.

Materials:

-

This compound

-

Cancer cell line of interest

-

Cell Lysis Buffer

-

Caspase-3/7 Colorimetric Assay Kit (containing Ac-DEVD-pNA substrate)

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Culture and Treatment: Seed and treat cells with this compound as described in Protocol 1.

-

Cell Lysis: After treatment, collect the cells and lyse them using the provided Cell Lysis Buffer. Incubate on ice for 10 minutes.

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute to pellet cellular debris.

-

Assay Preparation: Transfer the supernatant (cytosolic extract) to a new tube.

-

Reaction Setup: In a 96-well plate, add 50 µL of cell lysate per well.

-

Substrate Addition: Add 50 µL of 2X Reaction Buffer containing the Ac-DEVD-pNA substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the caspase-3/7 activity.[12][13][14]

Diagram: Caspase-3/7 Activity Assay Workflow

Caption: Workflow for determining caspase-3/7 activity in this compound treated cells.

Protocol 3: Western Blotting for Bcl-2 and Bax

This protocol is used to detect changes in the expression levels of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.

Materials:

-

This compound

-

Cancer cell line of interest

-

RIPA Lysis Buffer with protease inhibitors

-

Protein Assay Kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking Buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound, then lyse them using RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.[5][6][7][15]

Diagram: this compound Induced Apoptotic Signaling Pathway

Caption: Simplified signaling pathway of this compound induced apoptosis.

References

- 1. Z-Guggulsterone Induces Apoptosis in Gastric Cancer Cells through the Intrinsic Mitochondria-Dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jvwu.ac.in [jvwu.ac.in]

- 3. 14-3-3 zeta is a molecular target in guggulsterone induced apoptosis in Head and Neck cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Caspase-dependent apoptosis induction by guggulsterone, a constituent of Ayurvedic medicinal plant Commiphora mukul, in PC-3 human prostate cancer cells is mediated by Bax and Bak - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Guggulsterone Inhibits Tumor Cell Proliferation, Induces S-Phase Arrest, and Promotes Apoptosis Through Activation of c-Jun N-Terminal Kinase, Suppression of Akt pathway, and Downregulation of Antiapoptotic Gene Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Z-Guggulsterone Induces Cell Cycle Arrest and Apoptosis by Targeting the p53/CCNB1/PLK1 Pathway in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Z-Guggulsterone Induces Cell Cycle Arrest and Apoptosis by Targeting the p53/CCNB1/PLK1 Pathway in Triple-Negative Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. bosterbio.com [bosterbio.com]

- 13. Caspase 3/7 Activity Assay Kit(Colorimetric Method) - Elabscience® [elabscience.com]

- 14. Microtech | Fornitura scientifica dal 1964 [microtech.eu]

- 15. Evaluation of Bax and Bcl-2 Proteins Expression in the Rat Hippocampus due to Childhood Febrile Seizure - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Inflammatory Response: The Role of ZG-10

A deep dive into the mechanisms and experimental applications of ZG-10 in inflammation research.

For Researchers, Scientists, and Drug Development Professionals

The study of inflammatory processes is crucial for understanding a wide range of human diseases and for the development of novel therapeutic interventions. In this context, the molecule designated as this compound has emerged as a significant tool for investigating the intricate signaling cascades that govern inflammatory responses. This document provides a comprehensive overview of the application of this compound in inflammation research, including its mechanism of action, detailed experimental protocols, and a summary of its effects on key inflammatory mediators.

Introduction to this compound and its Anti-Inflammatory Potential